N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride is a complex organic compound with significant research applications. Its IUPAC name reflects its intricate structure, which includes a benzothiazole moiety and a tetrahydrothienopyridine moiety. The molecular formula is , and it has a molecular weight of approximately 446.0 g/mol.
This compound can be classified as a fused heterocyclic compound due to its multiple ring structures, which contribute to its unique chemical properties and biological activities. It is primarily studied for its potential pharmacological applications, particularly in the field of medicinal chemistry.
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor the progress of the reactions and confirm the structure of the final product.
The molecular structure of N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride features several functional groups that contribute to its chemical behavior:
The compound has an InChI Key of JRISYRUUGQCNEQ-UHFFFAOYSA-N and a canonical SMILES representation of CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CO5.Cl
.
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride can participate in various chemical reactions:
Reagents such as strong acids or bases are often required for these transformations, and reaction conditions must be optimized to prevent degradation or unwanted side reactions.
The mechanism of action for N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets:
Further studies are required to clarify these mechanisms through in vitro and in vivo assays.
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride typically appears as a solid at room temperature. Its melting point and solubility characteristics are important for practical applications but require empirical determination.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light or moisture. Its reactivity profile suggests potential for further derivatization or modification.
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride has several potential applications in scientific research:
CAS No.: 74-93-1
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 865-36-1
CAS No.: 6851-93-0